

Application Notes and Protocols: hIgG-hFc Receptor-IN-1 ELISA

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Compound of Interest

Compound Name: *hIgG-hFc receptor-IN-1*

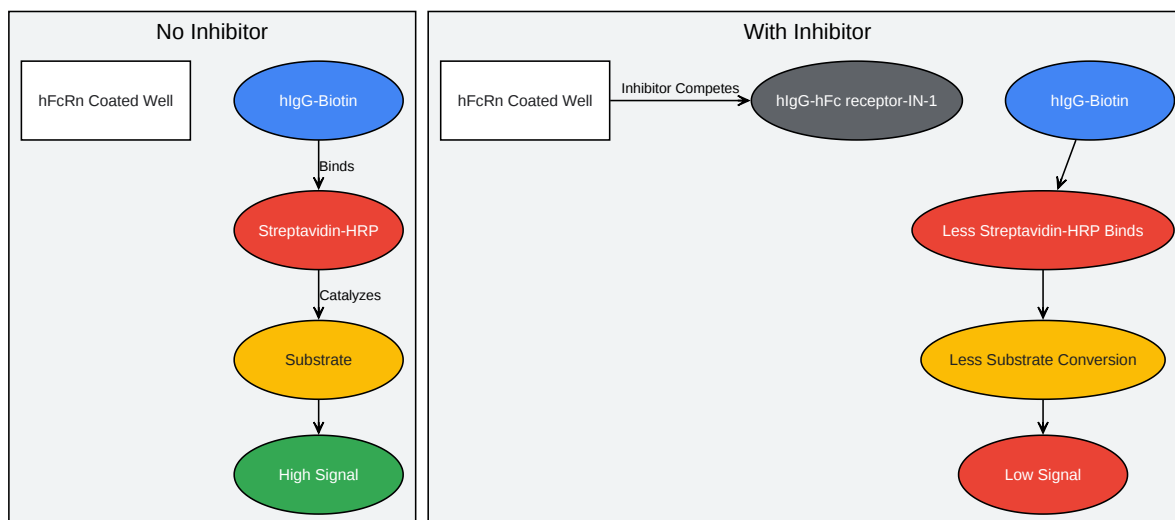
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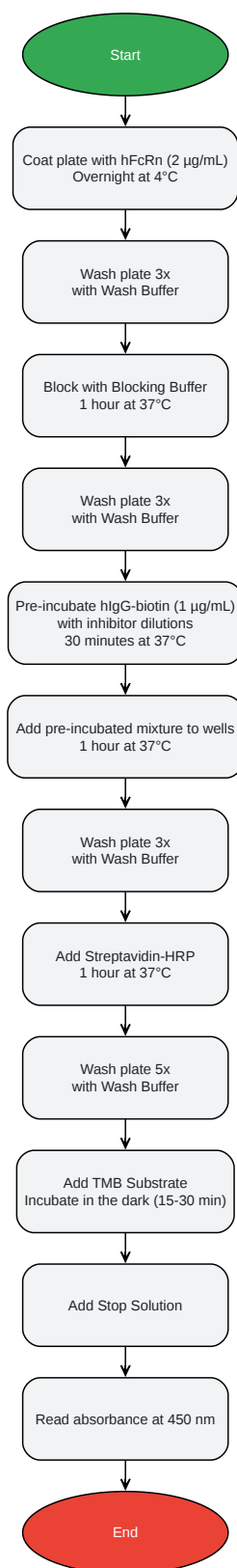
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These application notes provide a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to characterize the inhibitory activity of **hIgG-hFc receptor-IN-1** on the interaction between human Immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn). This assay is intended for researchers, scientists, and drug development professionals investigating the modulation of the hIgG-hFcRn pathway.

Principle of the Assay

This competitive ELISA is designed to measure the ability of a test compound, **hIgG-hFc receptor-IN-1**, to inhibit the binding of biotinylated human IgG (hIgG-biotin) to immobilized recombinant human FcRn (hFcRn). The assay involves coating a 96-well microplate with hFcRn. A constant concentration of hIgG-biotin is pre-incubated with serially diluted **hIgG-hFc receptor-IN-1**. This mixture is then transferred to the hFcRn-coated wells. The amount of hIgG-biotin that binds to the immobilized hFcRn is inversely proportional to the concentration of the inhibitor. The bound hIgG-biotin is subsequently detected using streptavidin conjugated to horseradish peroxidase (Streptavidin-HRP), which catalyzes a colorimetric reaction with a substrate. The resulting signal is measured spectrophotometrically, and the half-maximal inhibitory concentration (IC50) of the inhibitor is determined.





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